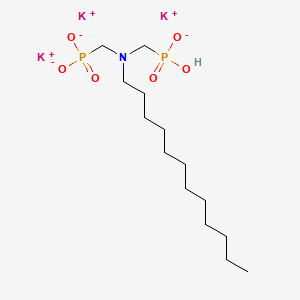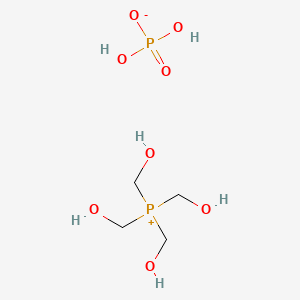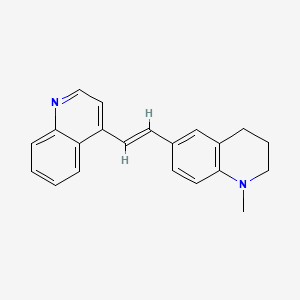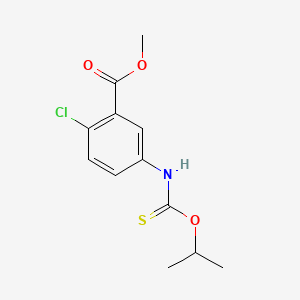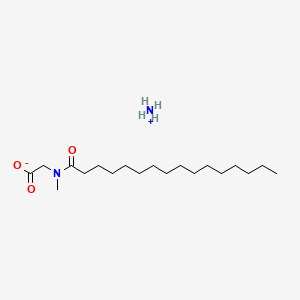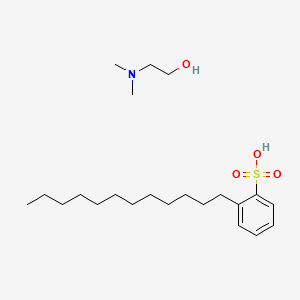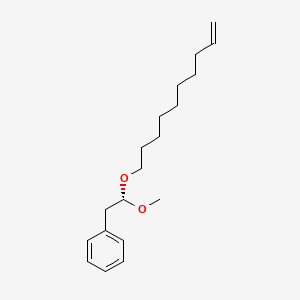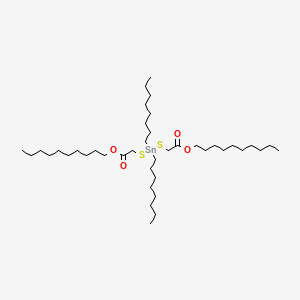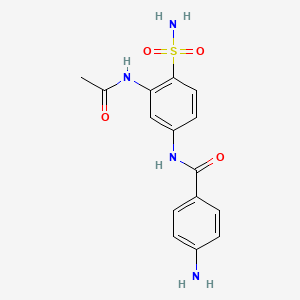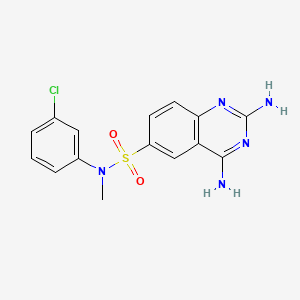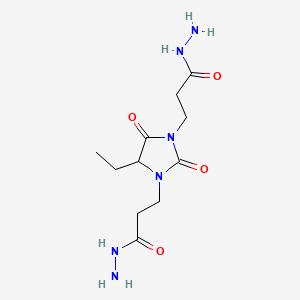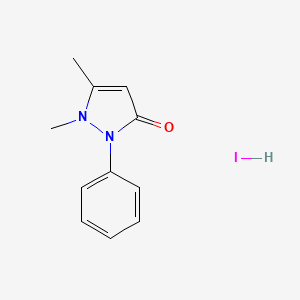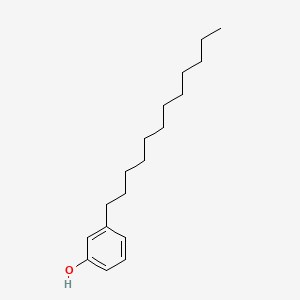
3-Dodecylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecylphenol: is an organic compound belonging to the class of alkylphenols. It is characterized by a phenol group (a benzene ring with a hydroxyl group) substituted with a dodecyl chain (a twelve-carbon alkyl chain) at the third position. This compound is known for its surfactant properties and is used in various industrial applications, including as an additive in lubricants and as a precursor for the synthesis of other chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Dodecylphenol can be synthesized through the alkylation of phenol with dodecene. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or a solid acid catalyst, to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to achieve high conversion rates and selectivity towards the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phenol and dodecene are fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Dodecylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent used in the reduction of quinones.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Dodecylphenol has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 3-Dodecylphenol is primarily related to its surfactant properties. The dodecyl chain provides hydrophobic characteristics, while the phenol group offers hydrophilic properties. This amphiphilic nature allows this compound to reduce surface tension and form micelles in aqueous solutions. These properties are exploited in various applications, such as emulsification and solubilization of hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
Nonylphenol: Another alkylphenol with a nine-carbon alkyl chain.
Octylphenol: Contains an eight-carbon alkyl chain and is used in similar applications as nonylphenol.
Butylphenol: With a four-carbon alkyl chain, it is used in the production of resins and as a plasticizer.
Uniqueness of 3-Dodecylphenol: this compound’s longer alkyl chain provides enhanced hydrophobic properties compared to shorter-chain alkylphenols. This makes it particularly effective in applications requiring strong surfactant properties and stability in various industrial processes .
Eigenschaften
CAS-Nummer |
29665-57-4 |
|---|---|
Molekularformel |
C18H30O |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
3-dodecylphenol |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(19)16-17/h12,14-16,19H,2-11,13H2,1H3 |
InChI-Schlüssel |
PPUYTKKLEAZCCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


